3,4-二-O-乙酰基-d-阿拉伯糖醛

描述

Synthesis Analysis

The synthesis of derivatives similar to 3,4-Di-O-acetyl-d-arabinal often involves complex procedures starting from basic sugar molecules such as d-glucose. For example, procedures in carbohydrate chemistry have led to the synthesis of compounds with similar structures, demonstrating typical reactions characteristic of their molecular frameworks and providing pathways for total synthesis from simpler sugars (Humphlett, 1968).

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-Di-O-acetyl-d-arabinal is crucial for understanding their chemical behavior and reactivity. Structural determinations are often achieved through synthesis and confirmed by various analytical techniques, including NMR and X-ray crystallography, establishing the configurations and conformations of the molecules (Dąbrowska et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of 3,4-Di-O-acetyl-d-arabinal derivatives includes a range of transformations, such as reduction, acetylation, and formation of azides and other functional groups. These reactions are fundamental for further modifications and applications of these compounds in synthesis (Walczyna et al., 1993).

Physical Properties Analysis

The physical properties of 3,4-Di-O-acetyl-d-arabinal and its derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the presence of functional groups. These properties are essential for their characterization and for determining their suitability for various applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to undergo stereoselective reactions, are critical for the utility of 3,4-Di-O-acetyl-d-arabinal derivatives in synthetic organic chemistry. The specific functional groups present, such as acetyl and azido groups, play a significant role in defining these properties (Binkley & Bankaitis, 1983).

科学研究应用

对疱疹病毒感染的局部活性: 9-β-D-阿拉伯呋喃糖基腺嘌呤的 2',3'-二-O-乙酰基衍生物(一种相关化合物)在对疱疹病毒感染的局部治疗中显示出潜力,但需要进一步的体内研究来证实 (Anderson, Fung, Kumar, & Baker, 1985).

合成和化学转化: 研究表明了新型化合物的合成和化学转化,如 2,4-乙酰氧基亚氨基-3,4,6-三-O-乙酰基-2-脱氧-d-阿拉伯己糖吡喃糖基叠氮化物,该化合物可能具有独特的应用 (Walczyna, Smiatacz, & Ciunik, 1993).

L-3'-氨基-2',3'-二脱氧尿苷的合成: 已经开发出一种从 3,4-二-O-乙酰基-d-阿拉伯糖醛衍生物合成 L-3'-氨基-2',3'-二脱氧尿苷的方法,显示出潜在的药用应用 (Wengel, Lau, & Pedersen, 1989).

糖醛的加氢甲酰化: 糖醛(包括 3,4-二-O-乙酰基-d-阿拉伯糖醛)的加氢甲酰化可以产生多种化合物,在药品和营养保健品中具有潜在应用 (Rosenthal et al., 1964).

微波增强费里尔反应: 微波增强费里尔反应提供了一种在无溶剂条件下合成 2,3-不饱和 O-糖苷的方法,其中可以包括 3,4-二-O-乙酰基-d-阿拉伯糖醛衍生物 (Du & Hu, 2006).

环加成反应中的光氧化: 多羟基烷基-和糖基呋喃(可能包括 3,4-二-O-乙酰基-d-阿拉伯糖醛衍生物)的光氧化导致形成各种环加成产物 (Díaz, Calvo-Flores, Guardia, & Aparicio, 1989).

汞离子催化: 汞离子催化糖醛转化为醛,d-糖醛转化为 2-(d-甘油-1,2-二羟乙基)呋喃,其中可能包括与 3,4-二-O-乙酰基-d-阿拉伯糖醛的反应 (Gonzalez, Lesage, & Perlin, 1975).

安全和危害

The safety data sheet for 3,4-Di-O-acetyl-d-arabinal advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental ingestion or inhalation, immediate medical attention is advised .

未来方向

3,4-Di-O-acetyl-d-arabinal is a valuable component in the biomedical field, finding application in the development of drugs meant for the research of specific diseases . This suggests that future research could focus on exploring its potential uses in drug development and other biomedical applications.

属性

IUPAC Name |

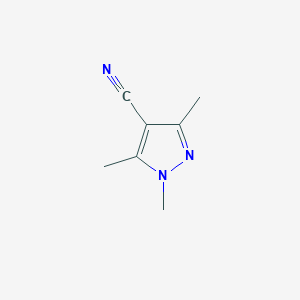

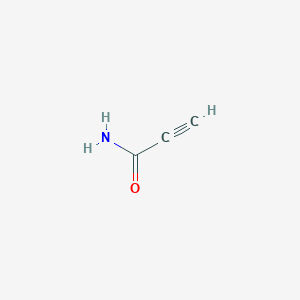

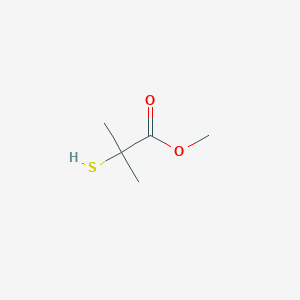

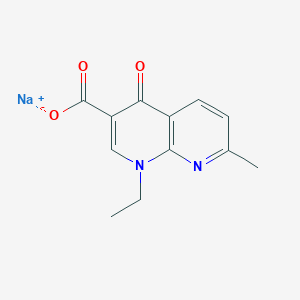

[(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Di-O-acetyl-d-arabinal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)